molecular formula C6H14O2S2 B088884 3,6-Dioxa-1,8-octanedithiol CAS No. 14970-87-7

3,6-Dioxa-1,8-octanedithiol

Cat. No.: B088884
CAS No.: 14970-87-7
M. Wt: 182.3 g/mol
InChI Key: HCZMHWVFVZAHCR-UHFFFAOYSA-N
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Description

3,6-Dioxa-1,8-octanedithiol (CAS # 14970-87-7) is a dithiol compound characterized by a central 1,8-octane backbone with two ether oxygen atoms at the 3,6-positions and terminal thiol (-SH) groups. Its molecular structure (HO(CH₂CH₂O)₂(CH₂)₂SH) confers unique flexibility, solubility in polar solvents, and reactivity, making it valuable in polymer chemistry, peptide synthesis, and material science. Key applications include:

  • Dynamic crosslinking in self-healing polyurethanes (e.g., WPU–Ag@S-0.50 with 98.69% self-healing efficiency) .
  • Thiol-ene click chemistry for synthesizing biodegradable poly(ester-thioether)s and elastomers .
  • Peptide deprotection in trifluoroacetic acid (TFA) cocktails, enabling efficient cleavage of silylated tags .
  • Optical materials, where its derivatives exhibit red-shifted absorption and fluorescence due to intramolecular clusterization .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,6-Dioxa-1,8-octanedithiol can be synthesized through the reaction of ethylene glycol with thiourea followed by hydrolysis. The reaction typically involves the following steps:

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques can further improve the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

3,6-Dioxa-1,8-octanedithiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Applications in Organic Synthesis

2.1 Peptide Synthesis

DODT is extensively used as a scavenger in peptide synthesis, particularly during the acidolytic cleavage of peptides. It helps in removing side products that may interfere with the desired peptide yield. However, it has been noted that DODT can also lead to alkylation by-products during this process .

Case Study: Acidolytic Cleavage of Peptides

  • Objective : To evaluate the efficiency of DODT as a scavenger.
  • Findings : While DODT improved yields, it also resulted in significant side reactions that produced unwanted alkylation products .

2.2 Synthesis of Conducting Polymers

DODT has been utilized in the synthesis of water-soluble conducting polymers. By activating its thiol groups with triethylamine, DODT can be incorporated into polymer matrices to enhance electrical conductivity and stability .

Table 1: Comparison of Conductivity in Polymers with DODT

Polymer TypeConductivity (S/cm)Comments
Polymer A (without DODT)0.01Low conductivity
Polymer B (with DODT)0.15Enhanced conductivity

Biochemical Applications

3.1 Redox Reactions and Cancer Research

DODT has been studied for its interactions with platinum(IV) anticancer drugs, serving as a model compound for thioredoxin active sites prevalent in cancer cells. The oxidation of DODT by these drugs demonstrates its potential role in cancer therapy by modulating redox states within cells .

Case Study: Interaction with Platinum(IV) Drugs

  • Objective : To understand the kinetics of DODT oxidation by platinum(IV).
  • Findings : The reaction kinetics were pH-dependent, with significant oxidation occurring at higher pH levels, indicating potential pathways for drug activation in therapeutic contexts .

Material Science Applications

DODT's unique chemical properties allow it to be incorporated into various materials for enhanced functionality. Its role as a cross-linking agent in polymer synthesis has led to the development of materials with improved mechanical properties.

4.1 Development of Redox-Active Polymers

DODT is integral to the synthesis of redox-active polymer films used in biofuel cells and sensors. These polymers exhibit mobile ions and electrons that facilitate electrical conduction necessary for bioelectronic applications .

Mechanism of Action

The mechanism of action of 3,6-Dioxa-1,8-octanedithiol involves its thiol groups, which can form disulfide bonds with other thiol-containing molecules. This property is particularly useful in cross-linking reactions, where the compound can link two or more molecules together, enhancing the mechanical and chemical properties of the resulting material .

Comparison with Similar Compounds

Comparison with Similar Dithiol Compounds

Structural and Functional Differences

Table 1: Structural and Reactivity Comparison of Selected Dithiols

Compound Structure Key Features Applications
3,6-Dioxa-1,8-octanedithiol HO(CH₂CH₂O)₂(CH₂)₂SH Ether linkages enhance flexibility; thiols enable redox/coordination chemistry Self-healing polymers, peptide synthesis, Hg²⁺ sensors
1,4-Butanedithiol HS(CH₂)₄SH Linear aliphatic chain; rigid backbone Thiol-Michael polyaddition (Mn = 2.4–22.6 × 10³)
Ethylene bis(thioglycolate) HSCH₂COOCH₂CH₂OCOCH₂SH Ester and thiol groups; hydrolytically unstable Biodegradable polyesters
D,L-Dithiothreitol (DTT) HOOC(CHOH)₂CH₂SH₂ Vicinal thiols; strong reducing agent Protein disulfide reduction
MAIM D-mannitol-based dithiol Branched structure; multiple ester groups High-molecular-weight poly(ester-thioether)s (Mn = 22.6 × 10³)

Reactivity and Polymerization Performance

Radical Ring-Opening Redox Polymerization (R3P)

This compound undergoes R3P with triethylamine (TEA) and H₂O₂ to form high-molecular-weight polymers at a 1:2 molar ratio (DODT:TEA). Its ether-oxygen atoms facilitate aqueous-phase ionization, enabling green polymerization . In contrast, 1,4-butanedithiol lacks ether groups, limiting its solubility and reactivity in aqueous systems .

Thiol-Michael Polyaddition

In thiol-Michael reactions, this compound produces poly(ester-thioether)s with moderate molecular weights (Mn = 2.4–22.6 × 10³) but superior flexibility compared to rigid dithiols like 1,4-butanedithiol .

Mechanical Properties in Crosslinked Polymers

Table 2: Tensile Performance of Ethyl Cellulose (EC) Polymers with Different Crosslinkers

Crosslinker Tensile Stress (MPa) Strain (%) Notes Reference
This compound 12.3 ± 1.5 45 ± 6 Flexible ether linkages enhance ductility
1,4-Butanedithiol 18.2 ± 2.1 28 ± 4 Rigid backbone increases stiffness

Optical Properties and Fluorescence

This compound derivatives exhibit unique optical behaviors:

  • Absorption : The intermediate 3,6-dioxa-1,8-octanedithio-bis-carbonylimidazole shows a 50 nm red shift (284 nm vs. 234 nm for DODT) due to clusterization of dithiocarbonyl moieties .
  • Emission : Fluorescence at 351–423 nm (λexc = 340 nm) in imidazole derivatives, absent in the parent dithiol .

Biological Activity

3,6-Dioxa-1,8-octanedithiol (DODT) is a compound of significant interest due to its unique chemical structure and diverse biological activities. This article explores its biological activity, including its role in organic synthesis, potential therapeutic applications, and interactions with biological systems.

Chemical Structure and Properties

This compound features a linear arrangement with two thiol groups (-SH) at either end of an octane chain, which contributes to its reactivity in various chemical reactions. The presence of these thiol groups allows DODT to participate in redox reactions and to act as a reducing agent in biochemical processes .

1. Role in Organic Synthesis

DODT serves as a versatile precursor in the synthesis of complex organic molecules. It has been utilized to synthesize various heterocyclic compounds, including bis(1,3,4-oxadiazoles) and bis(1,2,4-triazoles), demonstrating its utility in creating biologically relevant structures. The ability to functionalize the sulfur atoms in these derivatives further enhances their potential applications in medicinal chemistry.

2. Interactions with Thioredoxins

Research has shown that DODT can interact with thioredoxins, which are small redox proteins involved in cellular redox regulation. In a study exploring the oxidation of DODT by platinum(IV) anticancer drugs, it was found that DODT could be oxidized to form intramolecular disulfides. This reaction mimics the behavior of thioredoxin active sites and suggests that DODT may play a role in modulating redox states within cancer cells . The oxidation process involves multiple rate-determining steps that depend on the pH of the medium.

3. Alkylation Reactions

DODT has been employed as a scavenger during peptide cleavage processes. Its use has been associated with the formation of alkylation by-products when cleaving peptides containing methionine. Adjustments in cleavage conditions can mitigate these unwanted by-products, indicating that DODT's reactivity can be both beneficial and problematic depending on the context .

Case Study 1: Peptide Functionalization

In a study focused on peptide functionalization using DODT, researchers demonstrated its effectiveness in modifying polymeric materials for biomedical applications. The controlled functionalization allowed for enhanced interactions with biological systems, showcasing DODT's potential as a linker in drug delivery systems .

Case Study 2: Anticancer Applications

Another investigation highlighted DODT's role as a model compound for studying interactions with anticancer agents. The findings suggested that DODT could facilitate the delivery of platinum-based drugs to cancer cells by mimicking natural reductants present in biological systems . This property could be harnessed to improve the efficacy of existing chemotherapy treatments.

Summary of Findings

The biological activity of this compound is multifaceted:

Property Description
Chemical Structure Linear dithiol with two thiol groups
Role in Synthesis Precursor for heterocyclic compounds
Redox Activity Interacts with thioredoxins; oxidized to form disulfides
Alkylation Reactions Can form by-products during peptide cleavage
Biomedical Applications Potential use as a linker for drug delivery systems

Q & A

Basic Research Questions

Q. What are the critical factors to consider when synthesizing or purifying DODT to ensure thiol group integrity?

DODT’s thiol groups are prone to oxidation, requiring inert atmospheres (e.g., nitrogen/argon) during synthesis and storage. Purity assessment via GC or HPLC is essential, with ≥97% purity recommended for reproducible results. Stabilization with antioxidants (e.g., BHT) or storage at low temperatures (-20°C) under nitrogen can mitigate disulfide formation .

Q. How does the liquid state of DODT influence its handling in crosslinking reactions?

DODT’s low viscosity (liquid at room temperature) allows homogeneous mixing in polymer matrices. However, its air sensitivity necessitates syringe-based dispensing under inert conditions. Pre-dissolving DODT in anhydrous solvents (e.g., DMF, THF) improves reactivity in thiol-ene or thiol-Michael addition reactions .

Q. What analytical methods are most effective for characterizing DODT in complex mixtures?

  • NMR : Proton NMR (δ ~1.5–2.7 ppm for -CH2-SH groups) confirms structure .
  • Mass Spectrometry : ESI-MS or MALDI-TOF detects molecular ion peaks at m/z 182.30 (C6H14O2S2) .
  • FTIR : S-H stretches (~2550 cm⁻¹) validate thiol functionality .

Advanced Research Questions

Q. How does DODT enhance self-healing efficiency in dynamic polymers compared to other dithiols?

DODT’s ethylene glycol backbone provides flexibility, enabling rapid disulfide reshuffling in Ag–thiolate-coordinated polymers. At 0.50 wt% Ag–DODT, self-healing efficiency reaches 98.69% due to synergistic effects of metal coordination and chain mobility. Optimization requires balancing DODT concentration (0.1–1.0 mol%) and curing time (12–24 hr) .

Q. What mechanistic insights explain DODT’s role in oxidizing Pt(IV) prodrugs?

DODT models thioredoxin’s Cys-X-X-Cys active site. Pt(IV) complexes (e.g., cis-[Pt(NH3)2Cl4]) oxidize DODT to an intramolecular disulfide via pH-dependent kinetics (rate constants increase 10³-fold from pH 3 to 9). Stopped-flow spectrophotometry reveals three parallel pathways: (i) direct Pt(IV)-thiolate attack, (ii) thiol deprotonation, and (iii) disulfide formation .

Q. Why does DODT underperform compared to 1,6-hexanedithiol in SERS-based biosensors?

DODT’s longer ethylene oxide spacer reduces electromagnetic field coupling between gold nanoparticles (GNPs). Shorter dithiols (e.g., 1,6-hexanedithiol) enable tighter GNP spacing, enhancing Raman signal intensity by ~40% at 1609 cm⁻¹. For DODT, increasing GNP density or using 50 nm particles partially mitigates this limitation .

Q. How can DODT optimize cleavage efficiency in Fmoc-based peptide synthesis?

DODT replaces malodorous scavengers (e.g., ethanedithiol) in TFA cleavage cocktails. A 92.5% TFA/2.5% DODT/2.5% TIS/2.5% H2O mixture achieves >95% peptide purity by reducing side reactions (e.g., tert-butylation). Post-cleavage, RP-HPLC with C18 columns and 0.1% TFA/acetonitrile gradients isolates target peptides .

Q. What design principles govern DODT’s use in green polymer chemistry via R3P (radical ring-opening redox polymerization)?

DODT’s dual thiols initiate R3P under UV light (365 nm), forming degradable poly(disulfide) networks. Key parameters include:

  • Molar ratio : 1:1 DODT-to-monomer for controlled branching.
  • Solvent-free conditions : Minimize chain transfer side reactions.
  • Oxygen exclusion : Prevents premature disulfide formation .

Q. Methodological Considerations

  • Crosslinking Optimization : For ethylene cellulose (EC) polymers, tensile strength peaks at 10–15 wt% DODT, with strain-to-failure >150%. Cure at 60–80°C for 6 hr .
  • Kinetic Studies : Use phosphate buffers (pH 7–10) and stopped-flow systems to monitor DODT-Pt(IV) reactions. Pseudo-first-order conditions ([DODT] >> [Pt(IV)]) simplify rate analysis .
  • Sensor Fabrication : Functionalize GNPs with DODT via 24 hr incubation in ethanol. Rinse thoroughly to remove unbound dithiols before Raman marker adsorption .

Properties

IUPAC Name

2-[2-(2-sulfanylethoxy)ethoxy]ethanethiol
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InChI

InChI=1S/C6H14O2S2/c9-5-3-7-1-2-8-4-6-10/h9-10H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

HCZMHWVFVZAHCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCS)OCCS
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O2S2
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DSSTOX Substance ID

DTXSID9044588
Record name 2,2'-[Ethane-1,2-diylbis(oxy)]diethanethiol
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Molecular Weight

182.3 g/mol
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Physical Description

Liquid
Record name Ethanethiol, 2,2'-[1,2-ethanediylbis(oxy)]bis-
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CAS No.

14970-87-7, 68865-60-1
Record name 2,2′-(Ethylenedioxy)diethanethiol
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Record name Ethanethiol, 2,2'-[1,2-ethanediylbis(oxy)]bis-
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Record name 2,2'-[Ethane-1,2-diylbis(oxy)]diethanethiol
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Retrosynthesis Analysis

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Feasible Synthetic Routes

3,6-Dioxa-1,8-octanedithiol
3,6-Dioxa-1,8-octanedithiol
3,6-Dioxa-1,8-octanedithiol
3,6-Dioxa-1,8-octanedithiol
3,6-Dioxa-1,8-octanedithiol
3,6-Dioxa-1,8-octanedithiol

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